Aspartyl-Glutamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O6/c10-4(3-7(14)15)8(16)12-5(9(17)18)1-2-6(11)13/h4-5H,1-3,10H2,(H2,11,13)(H,12,16)(H,14,15)(H,17,18)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMPSRPMQQDRIB-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332888 | |
| Record name | Aspartyl-Glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13433-13-1 | |
| Record name | α-L-Aspartyl-L-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13433-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aspartyl-Glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Aspartyl Glutamine Biosynthesis and Molecular Formation
Enzymatic Pathways for Aspartyl-Glutamine Synthesis
The enzymatic synthesis of peptides is a fundamental biological process. However, the direct synthesis of the simple dipeptide this compound by a dedicated synthetase is not extensively documented. Instead, its formation in biological systems is likely a part of larger polypeptide synthesis on ribosomes. Nevertheless, we can infer the enzymatic requirements from related processes.
Identification and Characterization of this compound Synthetases
Specific enzymes named "this compound Synthetases" have not been prominently identified or characterized in scientific literature. However, the synthesis of a similar and more complex dipeptide, N-acetylaspartylglutamate (NAAG), is catalyzed by NAAG synthetase. This enzyme belongs to the ATP-grasp family of ligases, which suggests a possible mechanism for this compound synthesis.
Additionally, Asparagine Synthetase B (AsnB) is an enzyme that synthesizes the amino acid asparagine from aspartate and glutamine, using ATP as an energy source. This enzyme handles the same substrates, albeit for a different type of bond formation (an amide bond on the side chain of aspartate rather than a peptide bond). There are two main families of asparagine synthetases: Asparagine Synthetase A (AsnA), which uses ammonia (B1221849) as a nitrogen donor, and Asparagine Synthetase B (AsnB), which preferentially uses glutamine. nih.gov
While these are not directly this compound synthetases, their study provides insights into how enzymes recognize and process aspartate and glutamine.
Biochemical Mechanisms of this compound Peptide Bond Formation
The formation of a peptide bond, including the one in this compound, is a condensation reaction that is energetically unfavorable and thus requires an energy input, typically in the form of adenosine (B11128) triphosphate (ATP). The general mechanism involves two key steps:
Activation of the Carboxyl Group: The carboxylic acid group of one amino acid (in this case, L-aspartic acid) is activated. In a biological context, this often involves the formation of an aminoacyl-adenylate intermediate. The enzyme catalyzes the reaction of the amino acid with ATP, leading to the formation of an aminoacyl-AMP and the release of pyrophosphate.
Nucleophilic Attack: The amino group of the second amino acid (L-glutamine) then acts as a nucleophile, attacking the activated carboxyl group of the first amino acid. This results in the formation of the peptide bond and the release of AMP.
This two-step process is a common theme in enzymatic peptide bond formation. The enzyme's active site facilitates the correct orientation of the substrates and stabilizes the transition state of the reaction.
Substrate Specificity and Kinetic Analysis in this compound Enzymatic Reactions
Given the lack of a well-characterized this compound synthetase, specific kinetic data for this reaction is not available. However, we can discuss the substrate requirements and general kinetic principles based on related enzymes.
An enzyme catalyzing this reaction would need to exhibit specificity for both L-aspartic acid and L-glutamine. The active site would have binding pockets that recognize the specific side chains of these amino acids. For example, studies on human cytosolic aspartate aminotransferase (GOT1) have shown a very high degree of discrimination against asparagine and glutamine when aspartate and glutamate (B1630785) are the preferred substrates, respectively. nih.gov This highlights the ability of enzymes to differentiate between amino acids with very similar structures (a carboxylate group vs. an amide group on the side chain).
The kinetics of such an enzymatic reaction would likely follow Michaelis-Menten kinetics, with the rate depending on the concentrations of both amino acid substrates and ATP. A kinetic analysis would involve determining the Michaelis constant (K_m) and the catalytic rate constant (k_cat) for each substrate.
Non-Enzymatic and Prebiotic Formation Considerations for this compound
Beyond biological systems, this compound can be formed through chemical synthesis in the laboratory and may have formed under prebiotic conditions on early Earth.
Chemical Synthesis Approaches for this compound in Laboratory Settings
The laboratory synthesis of peptides like this compound is now a routine process, largely thanks to the development of Solid-Phase Peptide Synthesis (SPPS). This method involves building a peptide chain sequentially while one end is attached to a solid resin support.
The key challenge in synthesizing peptides containing aspartic acid and glutamine lies in protecting their reactive side chains to prevent unwanted side reactions.
Common Protecting Groups in SPPS:
| Amino Acid | Side Chain Functional Group | Common Protecting Groups |
| Aspartic Acid | Carboxylic Acid | tert-Butyl (tBu), Benzyl (Bzl), Cyclohexyl (cHx) |
| Glutamine | Amide | Trityl (Trt), Xanthyl (Xan) |
The synthesis process generally involves the following steps:
The C-terminal amino acid (in this case, glutamine) is attached to a solid resin.
The N-terminal protecting group of the attached amino acid is removed.
The next amino acid (aspartic acid), with its N-terminal protected and its carboxyl group activated, is added to the reaction vessel to form a peptide bond.
This cycle of deprotection and coupling is repeated until the desired peptide is synthesized.
Finally, the completed peptide is cleaved from the resin, and all protecting groups are removed.
A significant side reaction during the synthesis of peptides containing aspartic acid is the formation of an aspartimide, a cyclic imide. This can lead to the formation of byproducts and racemization. The choice of protecting groups and coupling reagents is crucial to minimize this and other side reactions. iris-biotech.de
Theoretical Models and Experimental Evidence for this compound Abiotic Synthesis
The formation of peptides is considered a crucial step in the origin of life. Several theoretical models and experimental setups have been proposed for the abiotic synthesis of peptides on a prebiotic Earth. These general models are applicable to the formation of this compound, although specific experimental evidence for this particular dipeptide is scarce.
Plausible Prebiotic Scenarios for Peptide Formation:
Thermal Polymerization: Heating dry mixtures of amino acids can lead to the formation of peptide bonds. This could have occurred in environments like volcanic regions or areas with hydrothermal activity.
Clay Mineral Catalysis: Clay minerals, such as montmorillonite, have been shown to catalyze the formation of peptides from activated amino acids. The surfaces of these minerals can concentrate amino acids and facilitate the condensation reaction.
Wet-Dry Cycles: Environments with fluctuating water levels, such as tidal pools or evaporating ponds, could have promoted peptide synthesis. In the dry phase, the concentration of amino acids would increase, favoring condensation reactions.
Condensing Agents: Prebiotic condensing agents, such as cyanamide, could have facilitated the formation of peptide bonds by activating the carboxyl groups of amino acids.
While these models demonstrate the feasibility of abiotic peptide synthesis, the specific yields and sequences of peptides formed would have been influenced by the relative abundances of different amino acids and the specific environmental conditions. Recent studies have also explored the formation of dipeptides through bubble bursting and arc plasma, simulating lightning on the sea surface, which could be a credible pathway for endogenous biopolymer synthesis on prebiotic Earth. nih.gov
Metabolism and Catabolism of Aspartyl Glutamine
Enzymatic Synthesis of Asparagine from Aspartate and Glutamine
The synthesis of asparagine is a key metabolic process that involves the enzymatic joining of aspartate and an amino group derived from glutamine. This process is not a degradation of a pre-existing dipeptide but the creation of a new amino acid.
The primary enzyme responsible for this reaction is Asparagine Synthetase (ASNS) , specifically the glutamine-hydrolyzing type (EC 6.3.5.4). ebi.ac.ukuniprot.org This enzyme is a member of the glutamine amidotransferase family. ebi.ac.uk ASNS is a homodimer with two distinct active sites in each subunit: a glutaminase (B10826351) domain and a synthetase domain. ebi.ac.uk These domains are connected by a hydrophobic intramolecular tunnel. ebi.ac.uk
The reaction mechanism involves two main steps:
Glutamine Hydrolysis: The N-terminal glutaminase domain hydrolyzes L-glutamine to produce L-glutamate and ammonia (B1221849). ebi.ac.uk This reaction is initiated by a nucleophilic attack from a cysteine residue at the N-terminus. ebi.ac.ukfrontiersin.org
Asparagine Synthesis: The ammonia produced is then channeled through the intramolecular tunnel to the C-terminal synthetase domain. ebi.ac.uk In this second active site, L-aspartate is activated by ATP to form a β-aspartyl-AMP intermediate. ebi.ac.uk This intermediate then reacts with the ammonia to form L-asparagine, releasing AMP and pyrophosphate. ebi.ac.uk
Another related enzyme is Asparaginyl-tRNA synthase (glutamine-hydrolysing) (EC 6.3.5.6), which catalyzes the formation of asparaginyl-tRNAAsn from aspartyl-tRNAAsn, using glutamine as the nitrogen source. wikipedia.org
Table 1: Key Enzymes in Asparagine Synthesis
| Enzyme Name | EC Number | Substrates | Products | Cellular Role |
|---|---|---|---|---|
| Asparagine Synthetase (glutamine-hydrolyzing) | 6.3.5.4 | L-Aspartate, L-Glutamine, ATP | L-Asparagine, L-Glutamate, AMP, Diphosphate | De novo synthesis of asparagine. ebi.ac.ukuniprot.org |
The primary products of the asparagine synthetase reaction are L-asparagine and L-glutamate.
L-Asparagine: This amino acid is incorporated into proteins. It also serves as a crucial nitrogen and carbon storage and transport molecule in many organisms. biocyclopedia.comresearchgate.net Asparagine can be hydrolyzed back to aspartate and ammonia by the enzyme asparaginase (B612624).
L-Glutamate: This is a central molecule in amino acid metabolism. It can be used for the synthesis of other amino acids through transamination reactions or deaminated to α-ketoglutarate, which enters the citric acid cycle for energy production. wikipedia.org Glutamate (B1630785) is also a precursor for the synthesis of the antioxidant glutathione (B108866) and functions as a major excitatory neurotransmitter in the mammalian central nervous system. wikipedia.org
The activity of Asparagine Synthetase is subject to regulation. The expression and activity of ASNS can be influenced by the availability of amino acids. For instance, when extracellular glutamine levels are low, cells may increase their dependency on asparagine. nih.gov The synthesis of asparagine is also connected to cellular stress responses; for example, its synthesis can be stimulated by transcription factors like ATF4 under conditions of nutrient deprivation. researchgate.net
Integration into Cellular Metabolic Networks
Both aspartate and glutamine, the precursors for asparagine synthesis, are deeply integrated into the cell's central metabolic networks.
Glutamine and aspartate are among the most abundant amino acids and play a pivotal role in maintaining the intracellular amino acid pool. Glutamine is a major substrate for energy production in rapidly proliferating cells and a nitrogen donor for the synthesis of nucleotides and other non-essential amino acids. nih.govnih.gov Aspartate is also crucial for nucleotide synthesis and can be used to replenish intermediates of the citric acid cycle. researchgate.net
Dietary supplementation with glutamine, glutamate, and aspartate has been shown to improve the serum amino acid pool in animal studies. nih.gov The availability of these amino acids is essential for protein synthesis, and asparagine can support protein synthesis when glutamine is limited. nih.govresearchgate.net
Glutamine and asparagine are key molecules for the transport of nitrogen between different organs and tissues. biocyclopedia.com Glutamine is the most abundant amino acid in the bloodstream and is a major vehicle for transferring nitrogen from sites of production (like skeletal muscle) to sites of utilization (like the gut, kidney, and immune cells). nih.gov
Asparagine, being relatively stable and having a high nitrogen-to-carbon ratio, also serves as an important molecule for nitrogen transport and storage, particularly in plants. researchgate.netcdnsciencepub.com It provides a mobile reservoir of nitrogen that can be transported to growing tissues. researchgate.net The carbon skeletons of both glutamine and aspartate contribute to the cellular carbon pool, feeding into the citric acid cycle and other biosynthetic pathways. nih.gov
Interplay with Constituent Amino Acid Metabolism: Aspartate and Glutamine Cycles
The metabolic fate of Aspartyl-Glutamine is intrinsically linked to the catabolism of its constituent amino acids, aspartate and glutamine. Upon hydrolysis of the peptide bond, likely mediated by dipeptidases, free aspartate and glutamine are released into the cellular amino acid pool. These amino acids are then channeled into a variety of crucial metabolic pathways, effectively integrating the catabolism of this compound with central nitrogen and carbon metabolism.
Glutamine, a versatile nitrogen donor, plays a pivotal role in numerous biosynthetic processes. biocyclopedia.comcdnsciencepub.com Its metabolism is central to nitrogen assimilation and transport. biocyclopedia.comcdnsciencepub.com The amide nitrogen of glutamine is utilized in the synthesis of nucleotides, other non-essential amino acids, and amino sugars. The carbon skeleton of glutamine, following its conversion to glutamate and subsequently α-ketoglutarate, serves as an anaplerotic substrate for the Krebs cycle, replenishing cycle intermediates. wikipedia.org
Aspartate, another key amino acid, is also heavily involved in central metabolic pathways. It is a precursor for the synthesis of other amino acids, such as asparagine, methionine, threonine, and isoleucine. Furthermore, aspartate is a key participant in the urea (B33335) cycle, aiding in the detoxification of ammonia, and is essential for nucleotide biosynthesis, providing one of the nitrogen atoms for the purine (B94841) ring and the entire backbone of the pyrimidine (B1678525) ring. researchgate.net
The interplay between aspartate and glutamine metabolism is particularly evident in the context of nitrogen balance and energy production. Glutamine-derived glutamate can be transaminated with oxaloacetate to form aspartate and α-ketoglutarate, a reaction catalyzed by aspartate aminotransferase. This reversible reaction allows for the dynamic allocation of nitrogen and carbon between these two crucial amino acid pools, depending on the metabolic needs of the cell.
The catabolism of this compound, therefore, provides substrates for both the glutamine and aspartate metabolic cycles, which are interconnected and essential for maintaining cellular homeostasis. The released glutamine can contribute to the synthesis of glutamate, which in turn can be used to produce aspartate. nih.gov This interconnectedness ensures that the breakdown of this dipeptide can support a wide range of cellular functions, from energy production to the synthesis of macromolecules.
Table 1: Key Metabolic Pathways Involving Aspartate and Glutamine
| Metabolic Pathway | Role of Aspartate | Role of Glutamine |
| Urea Cycle | Donates a nitrogen atom for the formation of argininosuccinate. | A primary carrier of nitrogen to the liver for urea synthesis. |
| Krebs Cycle (TCA Cycle) | Can be converted to oxaloacetate, an intermediate of the cycle. | Its carbon skeleton enters the cycle as α-ketoglutarate. |
| Nucleotide Synthesis | A precursor for both purine and pyrimidine rings. | Donates nitrogen for the synthesis of purine and pyrimidine bases. |
| Amino Acid Synthesis | A precursor for asparagine, methionine, threonine, and isoleucine. | A primary nitrogen donor for the synthesis of non-essential amino acids. |
| Gluconeogenesis | Its carbon skeleton can be converted to oxaloacetate and then to glucose. | Can contribute to gluconeogenesis through its conversion to Krebs cycle intermediates. |
This compound in Protein Turnover and Amino Acid Recycling Processes
Protein turnover is a fundamental cellular process involving the continuous synthesis and degradation of proteins. acs.org This dynamic process allows cells to adapt to changing physiological conditions, remove damaged or misfolded proteins, and regulate cellular processes. The breakdown of proteins, or proteolysis, results in the release of free amino acids and small peptides, including dipeptides like this compound.
These dipeptides are not merely waste products but represent a valuable source of amino acids that can be efficiently recycled. youtube.com The uptake of dipeptides into cells is often more rapid and efficient than the transport of free amino acids, due to the action of specific peptide transporters. wikipedia.org Once inside the cell, dipeptides such as this compound are hydrolyzed by intracellular dipeptidases, releasing their constituent amino acids.
The liberated aspartate and glutamine from this compound hydrolysis contribute to the intracellular amino acid pool, which is the reservoir of amino acids available for the synthesis of new proteins. youtube.com This recycling mechanism is crucial for maintaining amino acid homeostasis and is particularly important under conditions of nutritional stress or in rapidly proliferating cells where the demand for amino acids is high.
The non-enzymatic deamidation of glutamine residues within proteins is another aspect of protein turnover that can lead to the formation of glutamic acid. acs.orgmdpi.comnih.govresearchgate.net While this process is generally associated with protein aging and degradation, the initial cleavage of proteins containing such modifications would release peptides that are then subject to further breakdown and recycling.
In essence, this compound can be viewed as a transient intermediate in the grand scheme of protein metabolism. It is generated during the breakdown of larger proteins and is then efficiently disassembled to provide the basic building blocks for the synthesis of new proteins, thus playing a vital role in the continuous renewal and adaptation of the cellular proteome.
Table 2: Stages of Protein Turnover and the Role of Dipeptides
| Stage | Description | Role of this compound |
| Protein Degradation (Proteolysis) | The breakdown of cellular proteins into smaller peptides and amino acids by proteasomes and lysosomes. | A potential dipeptide product resulting from the cleavage of larger proteins. |
| Dipeptide Transport | The uptake of dipeptides from the extracellular or intracellular environment into the cytoplasm. | Transported into the cell via specific peptide transporters. |
| Dipeptide Hydrolysis | The enzymatic cleavage of the peptide bond in dipeptides to release free amino acids. | Hydrolyzed by intracellular dipeptidases to yield free aspartate and glutamine. |
| Amino Acid Recycling | The utilization of amino acids from protein breakdown for the synthesis of new proteins. | The constituent aspartate and glutamine contribute to the cellular amino acid pool for new protein synthesis. |
Biological Significance and Functional Roles of Aspartyl Glutamine
Aspartyl-Glutamine as a Biological Metabolite in Cellular Homeostasis
The metabolic interplay between glutamine and aspartate is critical for maintaining cellular homeostasis, supporting processes essential for cell growth, proliferation, and survival. Glutamine serves as a key substrate for the de novo synthesis of asparagine, a reaction that transfers the amide nitrogen from glutamine to aspartate, catalyzed by asparagine synthetase (ASNS). embopress.org This pathway is vital for sustaining cellular function, particularly under conditions of glutamine limitation. embopress.orgnih.gov
In rapidly dividing cells, such as endothelial cells during angiogenesis, glutamine metabolism is crucial. nih.gov Depriving these cells of glutamine impairs proliferation and migration not just by affecting energy levels, but by disrupting tricarboxylic acid (TCA) cycle anaplerosis (the replenishment of cycle intermediates), macromolecule production, and redox balance. nih.gov The negative effects of glutamine deprivation can be rescued by supplementing with both a TCA cycle intermediate and asparagine, highlighting that a key role of glutamine is to provide the nitrogen for asparagine synthesis to maintain cellular homeostasis. embopress.orgnih.gov Asparagine itself is crucial for restoring protein synthesis, suppressing endoplasmic reticulum stress, and reactivating mTOR signaling in glutamine-deprived cells. embopress.org
Furthermore, glutamine contributes to the synthesis of glutathione (B108866), a major antioxidant, thereby helping to maintain the cell's redox balance. nih.govthermofisher.com In osteoblasts, glutamine and asparagine uptake is necessary to maintain the intracellular amino acid pool, which supports proliferation, differentiation, and bone matrix production. elifesciences.org
Regulatory Implications of this compound in Metabolic Pathways
The linked metabolism of glutamine and aspartate has profound regulatory effects on central metabolic pathways, influencing how cells manage nitrogen resources and allocate carbon skeletons for energy and biosynthesis.
Glutamine is a central molecule in nitrogen metabolism, acting as the primary nitrogen donor for the synthesis of numerous compounds, including other amino acids, nucleotides, and amino sugars. thermofisher.comfrontiersin.orgoup.com The assimilation of inorganic nitrogen in plants and microbes first proceeds through the synthesis of glutamine. oup.comcdnsciencepub.com This glutamine-nitrogen is then distributed to other metabolites.
A key pathway is the synthesis of asparagine from aspartate, which utilizes glutamine as the amide group donor. oup.comnih.gov Asparagine is often a more stable and efficient molecule for nitrogen storage and transport than glutamine, especially in plants. oup.comcdnsciencepub.com In many plant species, asparagine and glutamine are the principal forms in which nitrogen is transported from source tissues (like leaves) to sink tissues (like seeds or roots). oup.comnih.govnih.gov
The availability of glutamine and aspartate also directly impacts nucleotide biosynthesis. Both purine (B94841) and pyrimidine (B1678525) synthesis require nitrogen atoms derived from the amide group of glutamine and the amino group of aspartate. researchgate.netmdpi.comnih.gov In some cancer cells, there is a metabolic shift where glutamine and asparagine are shunted away from replenishing the TCA cycle and are instead used to provide the critical γ-nitrogen for purine and pyrimidine biosynthesis to support rapid proliferation. nih.gov
Table 1: Key Enzymes in the Interconnected Metabolism of Glutamine and Aspartate
| Enzyme Name | Abbreviation | EC Number | Function |
| Asparagine Synthetase | ASNS | 6.3.5.4 | Catalyzes the synthesis of asparagine from aspartate, using glutamine as the nitrogen donor. embopress.org |
| Glutamine Synthetase | GS | 6.3.1.2 | Assimilates ammonia (B1221849) into glutamate (B1630785) to form glutamine. oup.comnih.gov |
| Glutamate Synthase | GOGAT | 1.4.7.1 / 1.4.1.14 | Transfers the amide group from glutamine to 2-oxoglutarate to produce two molecules of glutamate. oup.comoup.com |
| Aspartate Aminotransferase | AspAT / GOT | 2.6.1.1 | Catalyzes the reversible transfer of an amino group between aspartate and α-ketoglutarate to form oxaloacetate and glutamate. oup.comnih.gov |
| Glutaminase (B10826351) | GLS | 3.5.1.2 | Hydrolyzes glutamine to glutamate and ammonia. embopress.orgnih.gov |
Glutamine and aspartate are significant anaplerotic substrates, meaning they can replenish the intermediate pools of the tricarboxylic acid (TCA) cycle, a central hub of cellular respiration and biosynthesis. nih.gov This function is particularly important in rapidly proliferating cells, which use TCA cycle intermediates as precursors for synthesizing lipids, nucleotides, and proteins. nih.gov
Glutamine is a major source of carbon for the TCA cycle. It is first converted to glutamate by glutaminase, and glutamate is then metabolized to the TCA cycle intermediate α-ketoglutarate. embopress.orgnih.gov Similarly, aspartate can be converted to oxaloacetate by aspartate aminotransferase, directly feeding into the cycle. oup.comoup.com
Studies in Chinese hamster ovary (CHO) cells have shown that glutamine and asparagine can be used interchangeably to support the TCA cycle. nih.govresearchgate.net When glutamine is abundant, it is the preferred substrate; however, under low-glutamine conditions, asparagine becomes critical for maintaining TCA cycle activity. nih.govresearchgate.net This metabolic flexibility allows cells to adapt to changing nutrient availability. In some viruses, replication depends on the host cell's ability to use the aspartate metabolic pathway to fuel the TCA cycle, especially when glutamine is deficient. frontiersin.org
Roles of this compound in Specific Biological Systems
The fundamental roles of glutamine and aspartate metabolism are adapted to meet the specific physiological needs of different organisms, from microbes to plants.
The bacterium Mycobacterium tuberculosis, the causative agent of tuberculosis, can utilize various nitrogen sources, including glutamine and asparagine, to survive within its human host. frontiersin.org The enzyme aspartate aminotransferase is vital in this organism as it connects the metabolism of glutamate and aspartate, allowing for metabolic flexibility. frontiersin.org
The metabolic machinery of the host cell is often hijacked by viruses to support their own replication. For instance, the replication of the Siniperca chuatsi rhabdovirus is dependent on the host cell's glutamine metabolism. frontiersin.org When glutamine is scarce, the virus relies on the host's aspartate and asparagine metabolic pathways to fuel the TCA cycle and support viral proliferation. frontiersin.org
In plants, the interplay between glutamine and aspartate is fundamental to the assimilation, storage, and transport of nitrogen. Following the uptake of inorganic nitrogen from the soil, it is first assimilated into glutamine via the GS/GOGAT cycle. oup.comoup.comnih.gov Much of this nitrogen is then transferred to aspartate to form asparagine, a reaction catalyzed by asparagine synthetase. oup.comnih.gov
Glutamine and asparagine are the major amino acids found in the xylem and phloem, the vascular tissues responsible for long-distance transport in plants. oup.comnih.govnih.gov Asparagine is particularly important for nitrogen transport due to its high nitrogen-to-carbon ratio and its relative stability, making it an efficient vehicle for moving nitrogen from source organs (e.g., senescing leaves) to sink organs (e.g., developing seeds). oup.comcdnsciencepub.comnih.gov The relative abundance of glutamine and asparagine in the vascular sap can vary depending on the plant species and developmental stage. nih.govnih.gov For example, during leaf senescence, the concentrations of both amino acids increase in the phloem sap, indicating their key role in remobilizing nitrogen for use elsewhere in the plant. nih.gov
Table 2: Primary Nitrogen Transport Compounds in Plants
| Compound | Key Role | Tissue Predominance | Notes |
| Glutamine | Nitrogen assimilation & transport | Phloem & Xylem | The initial product of nitrogen assimilation and a key transport form in species like tomato and tobacco. nih.govnih.gov |
| Asparagine | Nitrogen transport & storage | Phloem & Xylem | Synthesized from aspartate and glutamine; a major transport form in many species, including legumes, due to its high N:C ratio and stability. oup.comcdnsciencepub.comnih.gov |
Metabolic Significance in Mammalian Systems Beyond Nutritional Aspects
Upon enzymatic cleavage, this compound releases L-Aspartate and L-Glutamine, two amino acids with profound and diverse metabolic roles that extend far beyond their function as protein building blocks. The metabolic fate of this dipeptide is therefore intrinsically linked to the individual pathways of its components.
L-Glutamine is the most abundant free amino acid in the human body and participates in a wide array of metabolic processes. d-nb.infomdpi.com It is a primary metabolic fuel for rapidly dividing cells, such as enterocytes and lymphocytes. mdpi.comscielo.brresearchgate.net In the central nervous system (CNS), glutamine is a critical precursor for the synthesis of key neurotransmitters. nih.gov It is synthesized in astrocytes from glutamate and ammonia and then transported to neurons, where it is converted back to glutamate, which can then be used to produce the excitatory neurotransmitters glutamate and aspartate, or the inhibitory neurotransmitter γ-aminobutyric acid (GABA). nih.govmdpi.com
Furthermore, glutamine plays a central role in nitrogen transport between tissues, serving as a non-toxic carrier of ammonia. mdpi.comnih.gov This is particularly important for the urea (B33335) cycle in the liver, where nitrogen from amino acid catabolism is safely converted into urea for excretion. dacollege.orgpressbooks.pub Glutamine also contributes its nitrogen atom for the de novo synthesis of purines and pyrimidines, the building blocks of DNA and RNA. d-nb.infonih.govmdpi.comcellsignal.com Its carbon skeleton can replenish intermediates of the tricarboxylic acid (TCA) cycle, a process known as anaplerosis, which is vital for energy production and biosynthesis. cellsignal.com Additionally, glutamine is a precursor for the synthesis of glutathione, a major intracellular antioxidant, thereby playing a key role in cellular redox homeostasis and defense against oxidative stress. scielo.brnih.govtudublin.ieresearchgate.net
L-Aspartate is also a metabolically versatile amino acid. It functions as an excitatory neurotransmitter in the CNS, although it is generally considered secondary to glutamate. mdpi.comclinicsearchonline.org Like glutamine, aspartate is a key participant in the urea cycle, donating the second nitrogen atom required for the formation of urea. dacollege.orgpressbooks.pubresearchgate.net Aspartate is a crucial component of the malate-aspartate shuttle, a system that transports reducing equivalents (in the form of NADH) from the cytosol into the mitochondria, which is essential for maintaining cellular energy balance. nih.govresearchgate.net Metabolically, aspartate is readily interconvertible with the TCA cycle intermediate oxaloacetate, linking amino acid metabolism with carbohydrate metabolism. libretexts.org This connection makes aspartate an important substrate for gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors. nih.govlibretexts.org It also serves as a precursor for the synthesis of other amino acids and nucleotides in various metabolic pathways. mdpi.comlibretexts.org
| Metabolic Role | Involvement of Aspartate | Involvement of Glutamine | Primary Function |
|---|---|---|---|
| Neurotransmitter Synthesis | Yes (as an excitatory neurotransmitter and precursor) mdpi.comclinicsearchonline.org | Yes (as a precursor to Glutamate and GABA) nih.gov | Nerve impulse transmission |
| Urea Cycle | Yes (donates nitrogen) dacollege.orgpressbooks.pub | Yes (transports nitrogen) mdpi.comnih.gov | Ammonia detoxification |
| TCA Cycle Anaplerosis | Yes (via oxaloacetate) libretexts.org | Yes (via α-ketoglutarate) cellsignal.com | Replenishing metabolic intermediates for energy and biosynthesis |
| Nucleotide Synthesis | Yes (precursor) mdpi.comlibretexts.org | Yes (donates nitrogen) d-nb.infonih.gov | DNA and RNA synthesis |
| Redox Homeostasis | Indirect | Yes (precursor to glutathione) nih.govresearchgate.net | Protection against oxidative stress |
| Inter-organ Nitrogen Transport | No | Yes (primary carrier) mdpi.com | Transport of nitrogen in a non-toxic form |
Potential Interactions with Cellular Signaling Cascades
The breakdown products of this compound, L-Glutamine and L-Aspartate, can act as signaling molecules, directly or indirectly influencing key cellular cascades that regulate cell growth, proliferation, and survival.
This compound as a Source for Amino Acid Sensing Pathways (e.g., mTOR pathway)
The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and metabolism that senses the availability of amino acids. nih.govembopress.org Research has shown that L-Glutamine is a potent activator of the mTORC1 pathway. mdpi.com Unlike other amino acids such as leucine, which signal to mTORC1 through the Rag GTPase pathway, glutamine can activate mTORC1 through a distinct, Rag-independent mechanism that requires the Arf1 GTPase. nih.govull.es This activation of mTORC1 by glutamine promotes protein and lipid synthesis and suppresses autophagy, thereby supporting cell growth. embopress.orgmdpi.com
Asparagine, which is structurally very similar to glutamine and can be synthesized from aspartate and glutamine, has also been shown to activate mTORC1 independently of the Rag GTPases. nih.govull.es In situations of glutamine deprivation, the presence of asparagine can be crucial for reactivating mTOR signaling and restoring protein synthesis. embopress.orgnih.gov While the direct role of aspartate in mTORC1 activation is less defined, its metabolic relationship to glutamine and asparagine suggests an indirect influence. For instance, increased intracellular levels of aspartic and glutamic acid have been shown to indirectly affect the necessary localization of mTOR to the lysosome for its activation. frontiersin.org Therefore, the hydrolysis of this compound would provide a direct source of glutamine, a known mTORC1 activator, potentially stimulating this critical growth-regulating pathway.
Impact on Gene Expression and Proteostasis via Metabolic Intermediates
The metabolic intermediates derived from L-Glutamine and L-Aspartate can significantly influence gene expression and the maintenance of protein homeostasis (proteostasis).
Gene Expression: Glutamine metabolism is closely linked to the regulation of gene expression. The proto-oncogene c-Myc, for example, transcriptionally upregulates genes encoding glutamine transporters and metabolic enzymes like glutaminase, effectively reprogramming cellular metabolism to become dependent on glutamine. nih.govcellsignal.com Furthermore, microarray analyses have revealed that glutamine can modulate the expression of genes involved in cell growth, oxidative stress, and immune responses. researchgate.net The glutamine-derived metabolite α-ketoglutarate (α-KG) is a key cofactor for a class of enzymes called dioxygenases, which include histone and DNA demethylases. By influencing the activity of these epigenetic modifiers, α-KG can bring about widespread changes in the transcriptional landscape of the cell.
Proteostasis: Proteostasis refers to the complex network of processes that control protein synthesis, folding, trafficking, and degradation to maintain the health of the cellular proteome. nih.gov The availability of amino acids is fundamental to proteostasis, as they are the building blocks for protein synthesis. The activation of mTORC1 by glutamine is a key signal that promotes protein synthesis, a central aspect of proteostasis. embopress.org Conversely, the deprivation of amino acids can activate cellular stress responses that inhibit general protein synthesis while upregulating the expression of specific proteins like chaperones that help manage unfolded proteins. embopress.orgnih.gov The ubiquitin-proteasome system (UPS) and autophagy are the two major pathways for protein degradation, ensuring the removal of misfolded or damaged proteins. nih.govoup.com The regulation of these pathways is sensitive to the metabolic state of the cell, which is heavily influenced by glutamine and aspartate metabolism. For instance, mTORC1 activation by glutamine inhibits autophagy. mdpi.com Therefore, the metabolites of this compound can impact the balance between protein synthesis and degradation, which is the core of proteostasis.
| Compound | Signaling/Regulatory Role | Mechanism |
|---|---|---|
| L-Glutamine | mTORC1 Activation mdpi.comnih.gov | Signals cell growth and protein synthesis via a Rag-independent, Arf1-dependent pathway. |
| α-Ketoglutarate (from Glutamine) | Epigenetic Regulation | Acts as a cofactor for histone and DNA demethylases, influencing gene expression. mdpi.com |
| L-Glutamine | Regulation of Gene Expression researchgate.net | Modulates transcription of genes for cell growth and antioxidative responses. |
| L-Glutamine | Regulation of Proteostasis embopress.org | Promotes protein synthesis and inhibits autophagy via mTORC1, affecting protein turnover. |
| L-Aspartate | Indirect mTORC1 Regulation frontiersin.org | Contributes to the intracellular amino acid pool that can influence mTOR localization and activation. |
Advanced Methodologies for Aspartyl Glutamine Research
Analytical Techniques for Aspartyl-Glutamine Quantification and Profile Analysis
Precise quantification and profiling of this compound in complex biological samples are achieved through a combination of high-resolution separation and sensitive detection technologies.
Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) stands as a premier method for the sensitive and reliable quantification of dipeptides, including this compound. researchgate.netnih.govnih.govresearchgate.net This approach offers high-throughput capabilities and specificity, allowing for the analysis of dipeptide profiles in various tissues and fluids. nih.govresearchgate.net To enhance sensitivity and improve chromatographic separation, dipeptides are often derivatized with reagents like 6-aminoquinolyl-N-hydroxysuccinimudyl carbamate (B1207046) (AQC), which labels primary and secondary amines. nih.govresearchgate.net
In a typical UPLC-MS/MS workflow, the derivatized dipeptides are separated on a reverse-phase column and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This mode allows for the specific detection of a precursor ion (the derivatized dipeptide) and its characteristic product ions, ensuring high selectivity and accuracy. Research has demonstrated the ability of this method to identify and quantify dozens of dipeptides simultaneously from a single sample. nih.gov For instance, this compound has been successfully quantified in various mouse organs, with notable concentrations found in the liver. nih.govresearchgate.net
Table 1: Example Parameters for UPLC-MS/MS Analysis of this compound This table is illustrative and based on typical parameters found in published methodologies.
| Parameter | Description | Reference |
|---|---|---|
| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) | nih.govresearchgate.net |
| Derivatization Agent | 6-aminoquinolyl-N-hydroxysuccinimudyl carbamate (AQC) | nih.govresearchgate.net |
| Mass Spectrometer | Tandem Mass Spectrometer (MS/MS) | nih.govresearchgate.net |
| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Precursor Ion (m/z) | 431.9 (for AQC-derivatized Asp-Gln) | nih.gov |
| Product Ion (m/z) | 171.1 (characteristic fragment of AQC) | nih.gov |
Beyond UPLC-MS/MS, various other chromatographic techniques are fundamental for the isolation and detection of this compound and its constituent amino acids, aspartic acid and glutamine. High-Performance Liquid Chromatography (HPLC) is a widely used technique. researchgate.netnih.gov To separate these highly polar compounds on reverse-phase columns (like C18), pre- or post-column derivatization is often necessary. researchgate.netnih.gov Derivatization with agents such as o-phthaldialdehyde (OPA) renders the amino acids and dipeptides fluorescent, allowing for highly sensitive detection. nih.gov
Ion-exchange chromatography (IEC) is another classic and effective method for separating amino acids and small peptides based on their charge. 193.16.218europa.eu This technique can effectively resolve glutamine, asparagine, glutamic acid, and aspartic acid, which is crucial for studies involving the precursors of this compound. 193.16.218 The separation is typically achieved using sodium or lithium buffer systems, followed by post-column derivatization with ninhydrin (B49086) for colorimetric detection. 193.16.218europa.eu Hydrophilic Interaction Liquid Chromatography (HILIC) is also suitable for analyzing polar compounds like amino acids and dipeptides, offering an alternative separation mechanism to reverse-phase chromatography. helixchrom.com
Table 2: Overview of Chromatographic Techniques for Asp-Gln and Precursor Analysis
| Technique | Principle | Column Type | Common Detection Method | Reference |
|---|---|---|---|---|
| HPLC (Reversed-Phase) | Separation based on hydrophobicity. | C18, Phenyl-Hexyl | UV or Fluorescence after derivatization (e.g., OPA, DNFB) | researchgate.netnih.govmdpi.com |
| Ion-Exchange Chromatography (IEC) | Separation based on net charge. | Cation or Anion Exchange Resin | Visible (colorimetric) after post-column derivatization (ninhydrin) | 193.16.218europa.eu |
| UPLC-MS/MS | High-resolution separation by hydrophobicity coupled to mass-based detection. | C18 | Tandem Mass Spectrometry (MRM) | researchgate.netnih.govnih.gov |
| HILIC | Separation based on polarity/hydrophilicity. | Tri-Modal HILIC | Mass Spectrometry | helixchrom.com |
Isotopic Tracing and Metabolic Flux Analysis for this compound Studies
To move from static quantification to a dynamic understanding of metabolism, researchers employ stable isotope tracers and metabolic flux analysis. These methods allow for the mapping of metabolic pathways and the quantification of reaction rates related to this compound in vitro and ex vivo. researchgate.net
Stable isotope tracing is a powerful technique to follow the fate of atoms from a labeled nutrient (precursor) into various downstream metabolites (products). researchgate.net For studying the biosynthesis of this compound, which is formed from aspartate and glutamine, tracers such as ¹³C- or ¹⁵N-labeled glutamine, glucose, or asparagine are used. nih.govnih.govnih.gov
For example, by providing cells with [U-¹³C]-glutamine (where all carbons are the heavy isotope ¹³C), researchers can track the incorporation of glutamine-derived carbon into other non-essential amino acids, including aspartate. embopress.orgnih.gov Similarly, [¹⁵N₂]-glutamine can be used to trace the donation of nitrogen for the synthesis of other molecules, including asparagine. embopress.orgnih.gov The distribution of these heavy isotopes in the metabolic products is then measured, typically by mass spectrometry or NMR, revealing the metabolic pathways that are active under specific conditions. researchgate.netbiologists.com These studies have shown that glutamine is a key precursor for the synthesis of glutamate (B1630785) and aspartate in various cell types. embopress.orgnih.gov
Table 3: Common Stable Isotope Tracers for Amino Acid Metabolism Studies
| Isotope Tracer | Primary Metabolic Purpose | Reference |
|---|---|---|
| [U-¹³C₅]-Glutamine | Traces the fate of the entire carbon backbone of glutamine into the TCA cycle and other amino acids like aspartate. | nih.govnih.gov |
| [¹⁵N₂]-Glutamine | Traces the fate of both the amine and amide nitrogen atoms from glutamine. | embopress.orgnih.gov |
| [U-¹³C]-Glucose | Traces carbon from glucose through glycolysis into the TCA cycle, which can then be used for aspartate synthesis. | nih.govresearchgate.net |
| [U-¹³C]-Asparagine | Traces the contribution of asparagine as a carbon source for the TCA cycle. | nih.govresearchgate.net |
Metabolic Flux Analysis (MFA) is a computational method that uses data from stable isotope tracing experiments to calculate the rates (fluxes) of reactions within a metabolic network. nih.govcreative-proteomics.com By introducing a labeled substrate like ¹³C-glucose or ¹³C-glutamine into a biological system at metabolic steady-state, MFA can quantify the flow of carbon through central metabolic pathways, including those that produce aspartate and glutamine. nih.govresearchgate.netresearchgate.net
This analysis allows researchers to determine how different conditions, such as nutrient availability or genetic mutations, affect the production and consumption rates of key metabolites. nih.govresearchgate.net For example, ¹³C-MFA has been used to characterize the metabolism of Chinese hamster ovary (CHO) cells, revealing that glucose is the primary carbon source for the TCA cycle, with glutamine and asparagine serving as secondary sources. nih.govresearchgate.net Such studies demonstrate that under glutamine-supplemented conditions, cells may prefer glutamine over asparagine to fuel the TCA cycle. nih.govresearchgate.net While not yet applied directly to quantify the flux of this compound synthesis itself, this methodology provides the essential framework for determining the production rates of its direct precursors, which is a critical step toward that goal.
In Vitro Enzymatic Assays and Reaction Characterization for this compound Synthesizing and Degrading Enzymes
Understanding the enzymes that govern the lifecycle of this compound requires robust in vitro assays to measure their activity and characterize their kinetic properties.
The primary enzyme responsible for synthesizing the peptide's precursors is Asparagine Synthetase (ASNS), which catalyzes the ATP-dependent synthesis of asparagine from aspartate, using glutamine as the nitrogen donor. frontiersin.orgoup.com The degradation of the dipeptide would be carried out by various peptidases, while its constituent amino acids are degraded by enzymes such as asparaginase (B612624) and glutaminase (B10826351). acs.orgportlandpress.com
In vitro assays for these enzymes typically involve incubating the purified enzyme with its substrates under controlled conditions (pH, temperature) and measuring the rate of product formation or substrate depletion. researchgate.netfrontiersin.org For synthetases like ASNS, activity can be assayed by quantifying the amount of asparagine produced, often using HPLC-based methods. nih.gov For hydrolases like glutaminase or asparaginase, activity is commonly measured by detecting the release of one of the products, such as ammonia (B1221849). acs.orgmegazyme.comekb.eg This can be done using colorimetric methods like the Nesslerization reaction or salicylate-based assays, where the amount of ammonia produced is proportional to the enzyme's activity and can be quantified spectrophotometrically. ekb.eg
Table 4: Examples of In Vitro Assays for Related Enzymes
| Enzyme | Reaction Catalyzed | Assay Principle | Detection Method | Reference |
|---|---|---|---|---|
| Asparagine Synthetase (ASNS) | Aspartate + Glutamine + ATP → Asparagine + Glutamate + AMP + PPi | Quantification of asparagine produced over time. | HPLC with pre-column derivatization (e.g., OPA). | nih.gov |
| Glutaminase (GLS) | Glutamine + H₂O → Glutamate + NH₃ | Quantification of ammonia (NH₃) released. | Colorimetric (e.g., Nessler's reagent, Salicylate method). | ekb.eg |
| Asparaginase | Asparagine + H₂O → Aspartate + NH₃ | Quantification of ammonia (NH₃) released. | Spectrophotometric measurement of ammonia. | acs.org |
| Glutamine Synthetase (GS) | Glutamate + NH₃ + ATP → Glutamine + ADP + Pi | Quantification of ADP produced, coupled to a colorimetric reaction. | Spectrophotometric (absorbance at 570 nm). | nih.gov |
Computational and Structural Biology Approaches Applied to this compound
Computational and structural biology have become indispensable tools for investigating biomolecules at an atomic level. For a dipeptide such as this compound (Asp-Gln), these methods provide profound insights into its dynamic behavior, conformational preferences, and interaction with biological targets. Approaches like molecular dynamics simulations and protein-ligand docking allow researchers to model and analyze molecular interactions that are often difficult to capture through experimental techniques alone. These in silico methods are crucial for understanding the structure-function relationship of dipeptides and for guiding further biochemical and pharmacological research.
Molecular Dynamics Simulations of this compound Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. acs.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that reveals the conformational dynamics and thermodynamic properties of a molecule like this compound in its physiological environment.
Research in this area focuses on several key aspects:
Conformational Landscape: MD simulations can explore the vast conformational space available to the Asp-Gln dipeptide. The flexibility arises from the rotation around several single bonds, defined by torsion angles (phi, psi, and chi). Quantum mechanical calculations often precede MD simulations to identify the initial low-energy conformations. scirp.org For glutamine-containing peptides, studies have shown that interactions between the side-chain amide and the peptide backbone are critical in dictating conformational behavior. scirp.org
Solvent Interactions: The behavior of Asp-Gln is heavily influenced by its interaction with the surrounding solvent, typically water. MD simulations explicitly model water molecules, allowing for a detailed analysis of hydrogen bond formation between the peptide's polar groups (carboxyl, amino, and amide groups) and water. cambridge.org The charged side chains of aspartic acid and the polar side chain of glutamine are expected to form strong, stabilizing interactions with the solvent. uva.es
Intramolecular Interactions: Simulations can quantify the stability of intramolecular hydrogen bonds. In dipeptides, hydrogen-bonding patterns between the N-terminal amino group and the C-terminal carboxylate group are dominant features that can lead to specific aggregation patterns. researchgate.net For Asp-Gln, additional hydrogen bonds involving the side-chain carboxyl group of aspartate and the side-chain amide of glutamine can further stabilize specific conformations.
Computational studies on related molecules, such as glutamine peptides and proteins with charged residues like aspartic acid, utilize software packages like GROMACS and AMBER with specific force fields to model these interactions accurately. scirp.orgnih.govmdpi.com A typical MD simulation would track metrics such as root-mean-square deviation (RMSD) to assess structural stability and analyze hydrogen bond lifetimes to understand the dynamics of key interactions.
| Parameter Analyzed | Purpose in this compound Simulation | Typical Software/Force Field |
|---|---|---|
| Root-Mean-Square Deviation (RMSD) | To assess the conformational stability of the dipeptide over the simulation time. | GROMACS, AMBER |
| Hydrogen Bond Analysis | To identify and quantify the lifetime of intramolecular and peptide-solvent hydrogen bonds. | GROMACS, VMD |
| Torsion Angle Distribution | To map the preferred phi (φ), psi (ψ), and chi (χ) angles and understand conformational flexibility. | GROMACS, AMBER |
| Radial Distribution Function (RDF) | To analyze the structure of water molecules around the dipeptide's functional groups. | GROMACS |
Protein-Ligand Docking Studies for this compound Binding Sites
Protein-ligand docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. umpr.ac.id This method is instrumental in identifying potential binding sites and elucidating the specific molecular interactions that stabilize the protein-ligand complex. For this compound, docking studies would involve screening it against protein targets or, more commonly, studying enzymes for which its constituent amino acids, aspartic acid and glutamine, are substrates.
A prime example is asparagine synthetase (ASNS), an enzyme that catalyzes the ATP-dependent conversion of aspartate and glutamine to asparagine and glutamate. nih.gov In silico studies of human ASNS provide a clear model for how a binding site accommodates both aspartate and glutamine. nih.gov Docking and MD simulations of these substrate-enzyme complexes reveal the critical amino acid residues involved in binding.
Key findings from such studies include:
Identification of Binding Pockets: Docking algorithms identify cavities on the protein surface that are sterically and electrostatically suitable for the ligand. The active site of ASNS, for instance, has distinct regions that bind the aspartate and glutamine substrates. nih.govbiorxiv.org
Analysis of Interactions: Once docked, the interactions between the ligand and protein are analyzed. These typically include hydrogen bonds, electrostatic interactions (salt bridges), and van der Waals forces. acs.org In the ASNS synthetase domain, the aspartate moiety is stabilized by interactions with conserved residues such as Gly-365, Asp-367, Glu-368, and Arg-403 through hydrogen bonds and electrostatic forces. biorxiv.org
Binding Affinity Estimation: Docking programs provide a scoring function to estimate the binding affinity, often reported as binding energy (kcal/mol). Lower binding energy values suggest a more stable complex. nih.gov
The table below summarizes the types of interactions observed in docking studies of aspartate and glutamine within the active site of a representative enzyme, asparagine synthetase.
| Substrate Moiety | Interacting Enzyme Residues (Human ASNS) | Primary Type of Interaction |
|---|---|---|
| Aspartate | Gly-365, Asp-367, Glu-368, Arg-403 | Hydrogen Bonding, Electrostatic (Salt Bridge) |
| Glutamine | Residues in the N-terminal glutaminase domain | Hydrogen Bonding, Covalent Intermediate (transient) |
These computational approaches are fundamental to modern drug discovery and molecular biology, providing a detailed, atomistic view of the interactions governing the function of dipeptides like this compound.
Future Research Directions and Unexplored Avenues in Aspartyl Glutamine Research
Discovery and Characterization of Novel Aspartyl-Glutamine Specific Enzymes and Transport Systems
The metabolic journey of this compound, from its synthesis to its degradation and transport across cellular membranes, is orchestrated by a host of enzymes and transport proteins. While several key players have been identified, the full repertoire of these molecular machines, particularly those with high specificity for the dipeptide, is yet to be completely unveiled.
Future research will likely focus on identifying and characterizing novel enzymes involved in this compound metabolism. This includes not only the enzymes responsible for its synthesis from aspartate and glutamine, such as asparagine synthetase (ASNS), but also those that may hydrolyze it back into its constituent amino acids. frontiersin.orgnih.gov For instance, in some organisms, the synthesis of asparagine, a structurally related compound, is a multi-step process involving enzymes like glutamine synthetase, glutamate (B1630785) synthase, and aspartate aminotransferase. oup.com The potential for alternative or context-specific enzymatic pathways for this compound metabolism remains an open area of investigation.
A critical area of exploration is the identification of specific transport systems for this compound. While general amino acid transporters are known to handle glutamine and aspartate, dedicated transporters for the dipeptide itself could provide a more regulated and efficient mechanism for its cellular uptake and distribution. frontiersin.orgnih.gov Research in various organisms has revealed specialized transport systems for related amino acids. For example, in the fungus Stemphylium botryosum, two distinct transport systems for L-asparagine have been characterized, one of which also shows specificity for L-glutamine. dntb.gov.ua Similarly, in Helicobacter pylori, the uptake of glutamine and asparagine is indirectly dependent on their prior deamidation to glutamate and aspartate, which are then imported by specific transporters like Hp-GltS and Hp-DcuA. asm.org The discovery of analogous, highly specific transporters for this compound in various cell types would be a significant advancement.
Interactive Table: Known Enzymes and Transporters in Related Amino Acid Metabolism
| Enzyme/Transporter | Function | Organism/Cell Type |
|---|---|---|
| Asparagine Synthetase (ASNS) | Catalyzes the ATP-dependent synthesis of asparagine from aspartate and glutamine. frontiersin.orgnih.gov | Humans, Wheat frontiersin.orgnih.govfrontiersin.org |
| Glutaminase (B10826351) (GLS) | Hydrolyzes glutamine to glutamate and ammonia (B1221849). nih.govembopress.org | Endothelial cells, Cancer cells nih.govembopress.org |
| Aspartate Aminotransferase (AspAT) | Transfers an amino group from glutamate to oxaloacetate to form aspartate. oup.comoup.com | Plants oup.comoup.com |
| L-asparagine permease | Transports L-asparagine and L-glutamine. dntb.gov.ua | Stemphylium botryosum dntb.gov.ua |
| Hp-GltS | Transports glutamate. asm.org | Helicobacter pylori asm.org |
| Hp-DcuA | Transports aspartate. asm.org | Helicobacter pylori asm.org |
Elucidation of Regulatory Networks Directly Modulated by this compound as a Signaling Molecule
Beyond its role as a building block for proteins, there is growing interest in the potential of this compound to act as a direct signaling molecule, capable of modulating cellular processes and regulatory networks. This moves beyond its indirect effects through metabolism and suggests a more nuanced role in cellular communication.
Future research will aim to uncover specific signaling pathways that are directly activated or inhibited by this compound. This could involve identifying receptor proteins or other sensors that specifically recognize the dipeptide. For instance, glutamine itself is known to activate the mTORC1 signaling pathway, a master regulator of cell growth and metabolism. embopress.orgmdpi.com It is plausible that this compound could have its own unique set of signaling targets. Studies have shown that amino acids can influence gene expression and protein activity. In plants, for example, glutamine and asparagine levels can affect the expression of genes involved in their own biosynthesis. nih.gov
Investigating the crosstalk between this compound signaling and other major cellular signaling pathways will be crucial. This includes its potential interactions with pathways regulated by growth factors, stress responses, and nutrient availability. For example, in maize, the transcription factor ZmICE1 has been shown to reprogram the amino acid metabolome in response to cold stress by inhibiting the expression of asparagine synthetase. annualreviews.org This highlights the intricate connections between environmental cues, metabolic pathways, and gene regulation. Understanding how this compound fits into these broader regulatory landscapes will provide a more complete picture of its physiological functions. In endothelial cells, the availability of glutamine, a precursor for this compound, is linked to mTOR signaling and the endoplasmic reticulum (ER) stress response. embopress.orgembopress.org
Development of Advanced Experimental and Computational Models for this compound Systems Biology and Its Intersections with Other Metabolites
To fully comprehend the multifaceted roles of this compound, a systems-level approach is necessary. This involves integrating experimental data with computational modeling to simulate and predict the behavior of complex biological systems.
The development of advanced experimental models, such as organ-on-a-chip and 3D cell cultures, will provide more physiologically relevant platforms to study this compound metabolism and signaling in a controlled environment. These models can better mimic the complex microenvironments found in tissues and organs.
Concurrently, the creation of sophisticated computational models is essential for a deeper understanding of this compound's role in systems biology. These models can range from kinetic models of specific metabolic pathways to large-scale network reconstructions that encompass the entire metabolome. nih.gov For example, computational studies have been used to investigate the non-enzymatic deamidation of glutamine residues, a process that can alter protein structure and function. acs.orgresearchgate.net Kinetic models have also been developed for glutamine-dependent asparagine synthetases, providing insights into the coordination of their active sites. nih.gov Furthermore, modeling of the asparagine synthetase reaction in wheat has shown that the enzyme continues to produce glutamate even when asparagine synthesis has stopped due to a lack of aspartate. frontiersin.org
These in silico approaches, when combined with experimental data from techniques like metabolomics and fluxomics, can help to:
Identify key control points and regulatory feedback loops in this compound metabolism.
Predict how perturbations in this compound levels might affect other metabolic pathways.
Simulate the dynamic interactions between this compound and other metabolites in different cellular contexts.
Q & A
Basic Research Questions
Q. What are the standard methodologies for detecting and quantifying Aspartyl-Glutamine in biological samples?
- Methodological Answer : Asp-Gln is commonly quantified using high-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC), as demonstrated in metabolomic studies analyzing urinary metabolites . Key steps include:
- Sample Preparation : Osmolality normalization (e.g., for urine) to account for dilution variability .
- Instrumentation : LC-HRMS with tandem MS (MS/MS) for structural validation, as shown in Figure S5.1 of the referenced study .
- Validation : Use internal standards (e.g., isotopically labeled analogs) to ensure accuracy.
- Table 1 : Common Detection Methods for Asp-Gln
| Method | Sensitivity | Key Considerations | Reference |
|---|---|---|---|
| LC-HRMS/MS | High | Requires advanced instrumentation | |
| Enzymatic Assays | Moderate | Specificity validation needed |
Q. What role does this compound play in human metabolic pathways?
- Asp-Gln, a dipeptide, is implicated in choline metabolism and gut microbial interactions. In a study on irritable bowel syndrome (IBS), urinary Asp-Gln levels increased during exclusive enteral nutrition (EEN), suggesting its role as a catabolite or signaling molecule in gut-brain axis regulation . Key pathways include:
- Choline Metabolism : Linked to dimethylglycine dynamics, a choline derivative .
- Microbial-Host Crosstalk : Potential modulation by gut microbiota, though mechanistic studies are needed.
Advanced Research Questions
Q. How can researchers address inconsistencies in reported this compound concentrations across studies?
- Analytical Strategy :
- Pre-Analytical Variables : Standardize sample collection (e.g., fasting vs. postprandial) and storage conditions to minimize degradation .
- Normalization : Use osmolality or creatinine correction for biofluids (e.g., urine) to control for hydration status .
- Statistical Rigor : Apply multiple hypothesis testing corrections (e.g., Benjamini-Hochberg FDR) to reduce false positives .
- Case Study : In a 2-week EEN intervention, Asp-Gln’s trajectory was significant only after FDR correction (q < 0.05), highlighting the need for robust statistical frameworks .
Q. What experimental designs are recommended for longitudinal studies on this compound’s role in disease?
- Key Considerations :
- Time-Course Analysis : Track Asp-Gln at multiple time points (e.g., baseline, mid-intervention, endpoint) to capture dynamic changes .
- Multi-Omics Integration : Pair metabolomic data with proteomic or transcriptomic datasets to identify upstream/downstream regulators.
- Reproducibility : Follow guidelines for experimental reporting (e.g., detailed protocols in supplementary materials) to enable replication .
Q. How can researchers integrate this compound metabolomic data with other omics datasets?
- Methodology :
- Data Reduction : Use principal component analysis (PCA) to identify clusters of correlated metabolites, as done in exploratory analyses of urinary metabolites .
- Pathway Mapping : Tools like MetaboAnalyst can link Asp-Gln levels to KEGG pathways or microbial metabolic networks.
- Supplementary Materials : Deposit raw MS spectra and annotated peaks in open-access repositories, adhering to journal standards for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
